molecular formula C9H7NO2 B2564473 6-Ethynyl-3-methoxypyridine-2-carbaldehyde CAS No. 1824166-26-8

6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Cat. No. B2564473
CAS RN: 1824166-26-8
M. Wt: 161.16
InChI Key: FHKWOXODHRBEQC-UHFFFAOYSA-N
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Description

6-Ethynyl-3-methoxypyridine-2-carbaldehyde (EMPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMPC is a pyridine derivative that is widely used in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Photocatalytic Activity

Alkyne-substituted photocatalysts, including compounds related to 6-ethynyl-3-methoxypyridine-2-carbaldehyde, have been synthesized and studied for their ability to photocatalyze oxidation reactions. These studies demonstrate that the addition of ethynyl substituents influences the photochemical and redox properties of the complexes, enabling efficient photocatalytic oxidation of alcohols to aldehydes without detrimental effects on their catalytic abilities (Davidson et al., 2015).

Fluorescence Sensing

A novel application in fluorescence sensing has been explored with chromone-derived Schiff-base sensors for metal ions. Specifically, a sensor incorporating a similar structural motif to this compound demonstrated high selectivity and sensitivity towards Al(III) ions in mixed aqueous-ethanolic solutions. The mechanism involves inhibition of photoinduced electron-transfer (PET), leading to significant fluorescence enhancement, which is useful for detecting aluminum ions in environmental and biological samples (Liu & Yang, 2018).

DNA-Binding Studies

Compounds structurally related to this compound have been synthesized and their DNA-binding properties investigated. Studies show that these compounds can intercalate into DNA, affecting its structure and function. This interaction mechanism has implications for designing new therapeutic agents and understanding the molecular basis of drug-DNA interactions (Wang et al., 2009).

Biomass-Derived Carbonyl Compound Reduction

Research into the catalytic reduction of biomass-derived carbonyl compounds has identified pincer ruthenium complexes involving ligands derived from this compound as highly efficient catalysts. These complexes facilitate the transfer hydrogenation of furfural and other biomass-derived aldehydes to their corresponding alcohols, highlighting a sustainable approach to biomass conversion and valorization (Figliolia et al., 2019).

Antioxidant Activity

Studies on Ln(III) complexes with ligands related to this compound reveal significant antioxidative activity against hydroxyl free radicals. These findings suggest potential applications in preventing oxidative stress-related diseases and highlight the role of such compounds in medicinal chemistry (Wang et al., 2009).

properties

IUPAC Name

6-ethynyl-3-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-5-9(12-2)8(6-11)10-7/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKWOXODHRBEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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